7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

Catalog No.
S811530
CAS No.
1071224-34-4
M.F
C7H3BrN2OS
M. Wt
243.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

CAS Number

1071224-34-4

Product Name

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde

Molecular Formula

C7H3BrN2OS

Molecular Weight

243.08 g/mol

InChI

InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H

InChI Key

VPDPNJVAWKCZEH-UHFFFAOYSA-N

SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C=O
  • Chemical synthesis

    The compound can be purchased from a few chemical suppliers, but no scientific literature describes its synthesis or explores its reactivity in detail [, , ].

  • Structural similarity to other bioactive molecules

    7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde contains a benzothiadiazole core, a chemical structure found in various bioactive molecules []. Researchers might be interested in exploring this compound due to this structural similarity, but further research is needed.

7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a heterocyclic compound belonging to the benzothiadiazole family. It features a bromine atom and an aldehyde functional group, which contribute to its unique chemical properties. The molecular formula of this compound is C7H3BrN2OSC_7H_3BrN_2OS, and it has a molecular weight of approximately 243.08 g/mol. This compound typically appears as a slightly yellow crystalline powder, with a melting point ranging from 192 °C to 194 °C .

There is no current information regarding the mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde. Without knowledge of its biological activity, a mechanism of action cannot be determined.

  • Bromine can be irritating to the skin and eyes and may cause respiratory problems upon inhalation.
  • The formyl group can react with some materials and should be handled with care.

  • Substitution Reactions: The bromine atom can undergo substitution reactions, such as Stille coupling, allowing for the introduction of various functional groups.
  • Condensation Reactions: The aldehyde group is reactive in Aldol condensation reactions, facilitating the formation of carbon-carbon double bonds .

Common Reagents and Conditions

  • Stille Coupling: This reaction typically requires organotin reagents and palladium catalysts under inert atmosphere conditions.
  • Aldol Condensation: This reaction necessitates the presence of a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

The reactions involving 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde yield various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Research indicates that 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde exhibits potential biological activity. Its structure allows it to participate in electron donor-acceptor interactions, making it a candidate for applications in biological assays and as a fluorescent probe. Preliminary studies suggest that it may have therapeutic properties, although further investigation is required to fully understand its biological implications .

The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves two main steps:

  • Bromination: The starting material is brominated to introduce the bromine atom into the benzothiadiazole framework.
  • Formylation: The brominated intermediate undergoes formylation to produce the final aldehyde product. A common method utilizes 4,7-dibromobenzo[d][1,2,3]thiadiazole as a precursor, reacting it with morpholine and triethylamine in dimethyl sulfoxide (DMSO) under controlled conditions .

Appl

XLogP3

1.9

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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